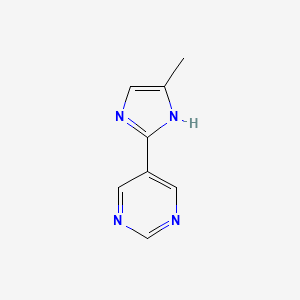![molecular formula C9H6Br2N2O2 B13665741 Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with bromine atoms at the 4 and 6 positions and a methyl ester group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dibromo-3-nitropyridine with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.
Major Products Formed:
- Substituted pyrazolopyridines with various functional groups.
- Amino derivatives of pyrazolopyridines.
- Carboxylic acid derivatives of pyrazolopyridines.
科学的研究の応用
Chemistry: Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise as anti-cancer agents, anti-inflammatory agents, and neuroprotective agents.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its derivatives are also explored for their potential use in electronic materials.
作用機序
The mechanism of action of Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-cancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact pathways and molecular interactions depend on the specific derivative and the biological context.
類似化合物との比較
- Methyl pyrazolo[3,4-b]pyridine-6-carboxylate
- Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
- Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Comparison: Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of bromine atoms at the 4 and 6 positions. This substitution pattern can significantly influence its reactivity and biological activity compared to other pyrazolopyridine derivatives. The bromine atoms can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets. Additionally, the presence of the methyl ester group at the 3 position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C9H6Br2N2O2 |
|---|---|
分子量 |
333.96 g/mol |
IUPAC名 |
methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-3-12-13-4-5(10)2-7(11)8(6)13/h2-4H,1H3 |
InChIキー |
PJODWRDHBXWIBU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


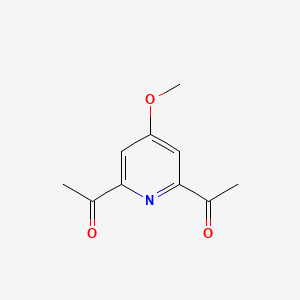
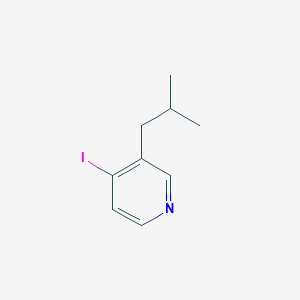

![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)

![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)

![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)

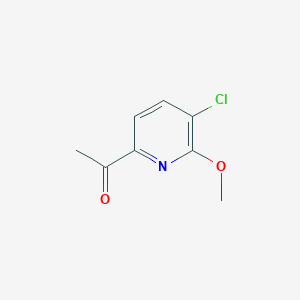
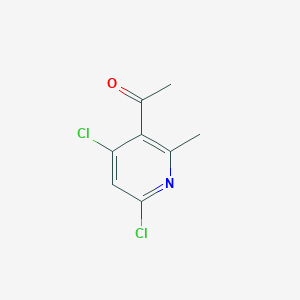
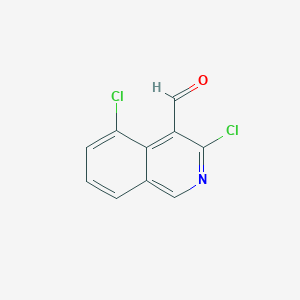
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
